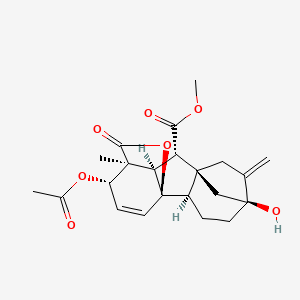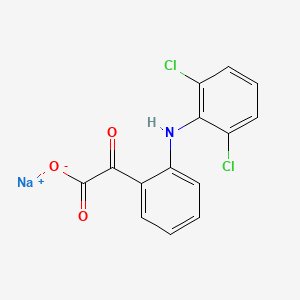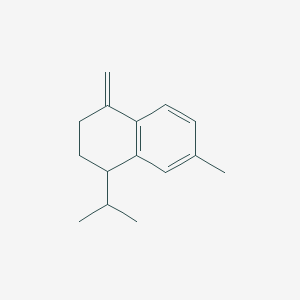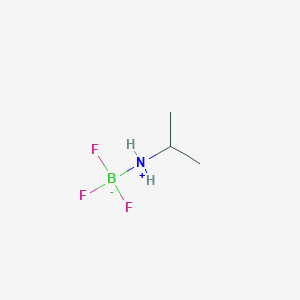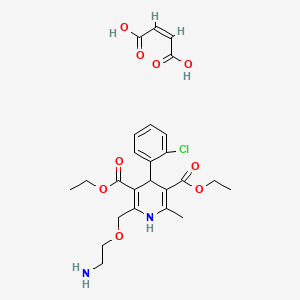![molecular formula C22H16F6N4O2 B13419227 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a fluorinated aromatic diamine compound. It is characterized by the presence of trifluoromethyl groups and amino groups attached to a benzene ring, making it a valuable building block in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications .
化学反应分析
Types of Reactions
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides, which are employed in the production of high-performance materials for aerospace, electronics, and automotive industries.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques due to its fluorinated structure.
Industry: Utilized in the production of coatings, adhesives, and films with exceptional thermal and chemical resistance
作用机制
The mechanism of action of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino groups can form hydrogen bonds with biological molecules, facilitating its binding to specific targets .
相似化合物的比较
Similar Compounds
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine used in the synthesis of polyimides with similar properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with applications in catalysis and organic synthesis
Uniqueness
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific combination of trifluoromethyl and amino groups, which impart distinct properties such as high thermal stability, chemical resistance, and the ability to form stable complexes with various molecules. These characteristics make it a valuable compound in the development of advanced materials and applications in diverse fields .
属性
分子式 |
C22H16F6N4O2 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)15-9-13(29)5-7-17(15)31-19(33)11-1-2-12(4-3-11)20(34)32-18-8-6-14(30)10-16(18)22(26,27)28/h1-10H,29-30H2,(H,31,33)(H,32,34) |
InChI 键 |
KVZQSTPCNOSRKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


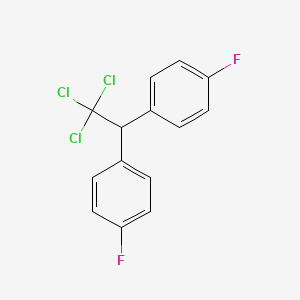
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
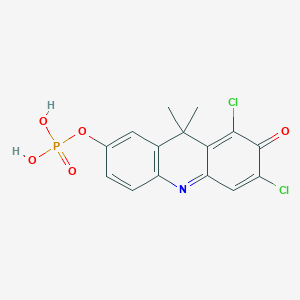
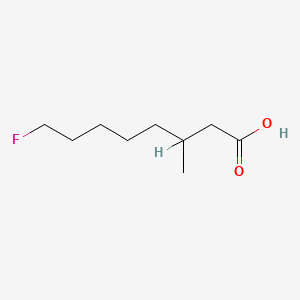

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
